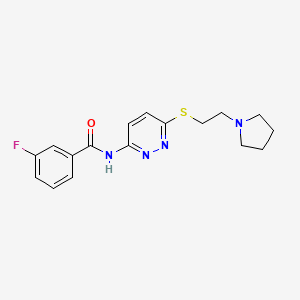

3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide

Description

3-Fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a synthetic small-molecule compound featuring a benzamide core substituted with a fluorine atom at the 3-position of the benzene ring. The pyridazine moiety is linked via a thioether bridge to a 2-(pyrrolidin-1-yl)ethyl group. The fluorine atom likely enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, while the pyrrolidine group may improve solubility and modulate interactions with charged residues in enzymes or receptors.

Properties

IUPAC Name |

3-fluoro-N-[6-(2-pyrrolidin-1-ylethylsulfanyl)pyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4OS/c18-14-5-3-4-13(12-14)17(23)19-15-6-7-16(21-20-15)24-11-10-22-8-1-2-9-22/h3-7,12H,1-2,8-11H2,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBHATPDKFLXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions involving pyrrolidine and an appropriate leaving group on the ethyl chain.

Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with an alkylthiol under basic conditions.

Benzamide Formation: Finally, the benzamide moiety is introduced through an amide coupling reaction using benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antitumor Activity

Research has indicated that derivatives of benzamide compounds, including this specific structure, demonstrate significant antitumor properties. For example, studies have shown that certain benzamide derivatives can inhibit RET kinase activity, which is crucial for tumor growth in various cancers.

Case Study : A study published in Science.gov demonstrated that some benzamide derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting their potential as anticancer agents.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Study : An investigation into the anti-inflammatory properties of related compounds revealed that they could significantly decrease the levels of inflammatory markers in cultured cells.

Neuroprotective Effects

Research indicates that this compound may provide neuroprotective benefits against oxidative stress, which is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism : The neuroprotective effects are believed to result from the compound's ability to inhibit specific enzymes involved in neuronal cell death and modulate signaling pathways related to oxidative stress.

Synthesis and Structure Elucidation

The synthesis of 3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step synthetic routes that include the formation of the pyridazine ring and subsequent functionalization with pyrrolidine and fluorinated groups.

Synthetic Route Overview:

- Formation of Pyridazine Core : Initial steps involve constructing the pyridazine framework through cyclization reactions.

- Pyrrolidine Attachment : The introduction of the pyrrolidine moiety is achieved via nucleophilic substitution.

- Fluorination : The final step involves selective fluorination at the aromatic ring to yield the desired product.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds or dipole interactions, enhancing the binding affinity to the target. The pyrrolidine ring and thioether linkage can also contribute to the overall binding through hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thioether-linked benzamide derivatives. Below is a structural and functional comparison with analogous compounds from the literature (Table 1).

Table 1: Structural and Functional Comparison of Thioether-Linked Benzamides

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 3-fluoro substituent in the target compound may enhance metabolic stability compared to nitro or cyano groups in analogs like Compound 20 or 15. Nitro groups (e.g., in Compound 20) are associated with redox-related cytotoxicity, limiting therapeutic utility . The pyrrolidine-ethylthio group in the target compound introduces conformational flexibility, which could enhance adaptability to diverse binding pockets .

Pharmacokinetic Considerations: The pyrrolidine moiety in the target compound likely improves aqueous solubility compared to thienyl or oxadiazole substituents (e.g., Compounds 15 and 45), which are more hydrophobic .

Therapeutic Implications: Compounds with triazolo-pyridinone cores (e.g., ) target kinase pathways but lack the thioether bridge, suggesting divergent mechanisms compared to the target compound . Thioether-linked benzamides (e.g., Compounds 15, 20, 45) are broadly associated with anticancer and antiplatelet activities, implying that the target compound may share these applications .

Research Findings and Limitations

- Gaps in Data : While structural analogs from –3 are reported for therapeutic use, specific data on the target compound’s potency, selectivity, or toxicity are absent in the provided sources. Empirical studies (e.g., kinase inhibition assays, pharmacokinetic profiling) are needed to validate hypotheses.

- Patent Exclusions: explicitly excludes certain analogs (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide), highlighting the importance of substituent choice in avoiding prior art .

Biological Activity

3-fluoro-N-(6-((2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a compound of interest due to its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the pyridazine moiety, along with the thioether and amide functionalities, suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that are crucial for cellular function.

Antiviral Properties

The compound has been studied for its antiviral activities. For instance, a patent describes a series of antiviral compounds where similar structures have shown efficacy against viral replication. The fluoro-substituent is believed to enhance binding affinity to viral proteins, improving antiviral potency .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives. Compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a study reported that certain thiazole-linked benzamides exhibited potent antiproliferative activities, with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Study 1: Antiviral Efficacy

In a high-throughput screening study, derivatives of pyridazine were tested for their ability to inhibit viral replication. Compounds structurally related to this compound showed promising results, indicating that modifications at the pyridazine ring could enhance antiviral activity.

Study 2: Anticancer Activity

Another case study focused on the cytotoxic effects of benzamide derivatives on human cancer cell lines. The results revealed that compounds similar to this compound exhibited significant inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups was essential for enhancing anticancer efficacy .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.